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Compound of Interest

Compound Name: 2-Chloro-3-methoxybenzoic acid

Cat. No.: B1355236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-methoxybenzoic acid and a

selection of its chlorinated derivatives. The inclusion of chlorine atoms on the aromatic ring

significantly influences the electronic environment and, consequently, the spectroscopic

properties of these molecules. Understanding these shifts is crucial for the identification,

characterization, and quality control of these compounds in research and development,

particularly in the context of medicinal chemistry and materials science. This document

summarizes key ¹H NMR, ¹³C NMR, and FTIR spectroscopic data and provides standardized

experimental protocols.

Spectroscopic Data Summary
The following tables present a compilation of ¹H NMR, ¹³C NMR, and key FTIR absorption data

for 2-methoxybenzoic acid and its chlorinated derivatives. These values have been aggregated

from various spectroscopic databases and literature sources. Note that chemical shifts can vary

slightly depending on the solvent and spectrometer frequency used.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
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Compound -COOH Ar-H -OCH₃

2-Methoxybenzoic

acid
~10.5-13.0 6.94-8.08 ~3.88

3-Chloro-2-

methoxybenzoic acid
- - -

4-Chloro-2-

methoxybenzoic acid
- 6.9-7.9 ~3.9

5-Chloro-2-

methoxybenzoic acid
~10.6 7.03-8.08 ~4.07

6-Chloro-2-

methoxybenzoic acid
- 7.0-7.5 ~3.9

3,5-Dichloro-2-

methoxybenzoic acid
- 7.3-7.6 ~4.0

3,6-Dichloro-2-

methoxybenzoic acid
~10.8 7.0-7.3 ~4.0

4,5-Dichloro-2-

methoxybenzoic acid
- 7.2-8.0 ~4.0

Note: '-' indicates that specific data was not readily available in the searched literature.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
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Compound C=O Ar-C (C-O) Ar-C (C-Cl) Ar-C (Other) -OCH₃

2-

Methoxybenz

oic acid

~167.9 ~158.0 - ~112-134 ~56.0

3-Chloro-2-

methoxybenz

oic acid

~165.0 ~154.0 ~127.0 ~120-135 ~56.5

4-Chloro-2-

methoxybenz

oic acid

~166.0 ~158.0 ~138.0 ~113-133 ~56.3

5-Chloro-2-

methoxybenz

oic acid

~165.0 ~156.0 ~126.0 ~114-134 ~56.4

6-Chloro-2-

methoxybenz

oic acid

- - - - -

3,5-Dichloro-

2-

methoxybenz

oic acid

~164.0 ~152.0 ~127, ~130 ~122-135 ~56.8

3,6-Dichloro-

2-

methoxybenz

oic acid

~164.0 ~154.0 ~128, ~131 ~120-133 ~56.7

4,5-Dichloro-

2-

methoxybenz

oic acid

- - - - -

Note: '-' indicates that specific data was not readily available in the searched literature.

Assignments for Ar-C (Other) are approximate ranges.
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Table 3: Key FTIR Absorption Bands (cm⁻¹)

Compound
ν(O-H) of -
COOH

ν(C=O) of -
COOH

ν(C-O) of Ether ν(C-Cl)

2-

Methoxybenzoic

acid

2500-3300

(broad)
~1680-1720 ~1200-1300 -

3-Chloro-2-

methoxybenzoic

acid

2500-3300

(broad)
~1690 ~1250 ~700-850

4-Chloro-2-

methoxybenzoic

acid

2500-3300

(broad)
~1685 ~1245 ~700-850

5-Chloro-2-

methoxybenzoic

acid

2500-3300

(broad)
~1680 ~1250 ~700-850

6-Chloro-2-

methoxybenzoic

acid

2500-3300

(broad)
~1690 ~1240 ~700-850

3,5-Dichloro-2-

methoxybenzoic

acid

2500-3300

(broad)
~1700 ~1250 ~700-850

3,6-Dichloro-2-

methoxybenzoic

acid

2500-3300

(broad)
~1700 ~1240 ~700-850

4,5-Dichloro-2-

methoxybenzoic

acid

2500-3300

(broad)
~1700 ~1245 ~700-850

Experimental Protocols
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The data presented in this guide are typically acquired using standard spectroscopic

techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-20 mg of the solid sample is dissolved in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The

choice of solvent is critical and can influence chemical shifts.

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at

frequencies of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that

encompasses all expected proton signals (typically 0-15 ppm), and a relaxation delay of 1-5

seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard

like tetramethylsilane (TMS).

¹³C NMR Acquisition: A proton-decoupled pulse sequence, such as zgpg30 or zgdc, is

commonly used to obtain a spectrum with singlets for each unique carbon atom. A larger

number of scans is generally required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately

100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal (e.g., diamond or germanium). This method requires minimal sample

preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Acquisition: A background spectrum of the empty sample compartment (or the clean ATR

crystal) is recorded first. The sample spectrum is then recorded, and the background is

automatically subtracted. The data is typically collected over a range of 4000-400 cm⁻¹ with

a resolution of 4 cm⁻¹.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

identification of an organic compound, such as the 2-methoxybenzoic acid derivatives

discussed in this guide.
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To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Methoxybenzoic Acid
and Its Chlorinated Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1355236#spectroscopic-comparison-of-2-
methoxybenzoic-acid-and-its-chlorinated-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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